2-Fluoro-6-isopropoxybenzaldehyde
Description
2-Fluoro-6-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It is characterized by the presence of a fluorine atom at the second position and an isopropoxy group at the sixth position on the benzaldehyde ring. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-fluoro-6-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOUXDFRAGLTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-isopropoxybenzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-6-isopropoxybenzoic acid.
Reduction: 2-Fluoro-6-isopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Fluoro-6-isopropoxybenzaldehyde is utilized in several scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorescent probes for imaging and detection purposes.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the isopropoxy group can influence its reactivity and binding affinity to various biomolecules. These interactions can lead to changes in the molecular structure and function of the target, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-hydroxybenzaldehyde
- 2-Fluoro-1,3,5-triazine
- 2,4,6-Trifluorobenzaldehyde
Uniqueness
2-Fluoro-6-isopropoxybenzaldehyde is unique due to the specific positioning of the fluorine atom and the isopropoxy group on the benzaldehyde ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
2-Fluoro-6-isopropoxybenzaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in scientific research, particularly focusing on its role as a pharmaceutical agent.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 182.19 g/mol. The presence of the fluorine atom and the isopropoxy group contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Notably, it has been investigated for its potential as an orexin receptor antagonist, which may have implications for treating sleep disorders and other neuropsychiatric conditions .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including HCT-116 (human colon cancer cells). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with tumor growth .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of migration |
Neuropharmacological Effects
The compound's role as an orexin receptor antagonist suggests potential applications in treating disorders such as insomnia and narcolepsy. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. By blocking orexin receptors, this compound may help manage conditions characterized by excessive wakefulness or disrupted sleep patterns .
Case Studies
- In Vivo Studies : A study conducted on rat models demonstrated that administration of this compound resulted in a significant increase in total sleep time and a reduction in wakefulness compared to control groups. This effect was attributed to the compound's orexin receptor antagonism, providing a promising avenue for further research into sleep-related disorders .
- Combination Therapy : Research has explored the effects of combining this compound with conventional anticancer agents. Preliminary results indicate enhanced efficacy against resistant cancer cell lines when used in conjunction with standard chemotherapy drugs, highlighting its potential role in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
